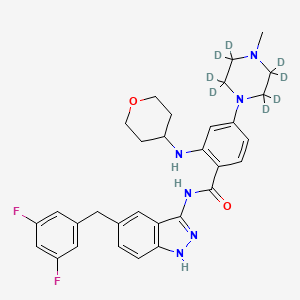
Entrectinib-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Entrectinib-d8 is a deuterated form of entrectinib, a potent anticancer agent. Entrectinib is a selective tyrosine kinase inhibitor that targets tropomyosin receptor kinases (TRK) A, B, and C, C-ros oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK). It is used to treat ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of entrectinib-d8 involves the incorporation of deuterium atoms into the molecular structure of entrectinib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Entrectinib-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous environments.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may produce fully hydrogenated compounds .
科学的研究の応用
Entrectinib-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of entrectinib.
Biology: Used in biological studies to investigate the effects of deuterium incorporation on the pharmacokinetics and pharmacodynamics of entrectinib.
Medicine: Used in clinical research to study the efficacy and safety of entrectinib in treating various cancers.
Industry: Used in the pharmaceutical industry to develop and optimize formulations of entrectinib for improved stability and efficacy
作用機序
Entrectinib-d8 exerts its effects by inhibiting the activity of TRK A, B, and C, ROS1, and ALK. These receptors are involved in cell proliferation and survival pathways. By inhibiting these receptors, this compound suppresses the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death). The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, phosphoinositide 3-kinase (PI3K) pathway, and phospholipase C-γ (PLC-γ) pathway .
類似化合物との比較
Similar Compounds
Crizotinib: Another ALK inhibitor used to treat non-small cell lung cancer.
Ceritinib: An ALK inhibitor with similar applications as entrectinib.
Alectinib: An ALK inhibitor used for the treatment of ALK-positive non-small cell lung cancer.
Uniqueness of Entrectinib-d8
This compound is unique due to its deuterium incorporation, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .
特性
分子式 |
C31H34F2N6O2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i8D2,9D2,10D2,11D2 |
InChIキー |
HAYYBYPASCDWEQ-JNJBWJDISA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6)([2H])[2H])[2H] |
正規SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















